Ivabradine Impurity 12

Description

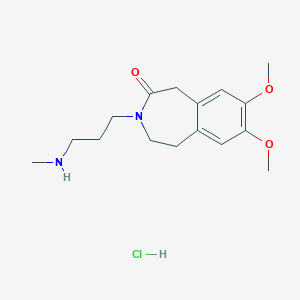

Structure

3D Structure of Parent

Properties

IUPAC Name |

7,8-dimethoxy-3-[3-(methylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.ClH/c1-17-6-4-7-18-8-5-12-9-14(20-2)15(21-3)10-13(12)11-16(18)19;/h9-10,17H,4-8,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUXOOATRHJXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85175-52-6 | |

| Record name | 7,8-Dimethoxy-3-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-DIMETHOXY-3-1,3,4,5-TETRAHYDRO-2H-3-BENZAZEPIN-2-ONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65SP8A4F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Origins of Ivabradine Impurity 12

Impurity Generation during Ivabradine (B130884) Synthesis Pathways

The synthesis of ivabradine is a complex process involving multiple chemical transformations, each with the potential to generate impurities. nih.govsmolecule.com The formation of Ivabradine Impurity 12 is intrinsically linked to the specific reagents, intermediates, and reaction conditions employed.

During the synthesis of ivabradine, unintended side reactions can occur, leading to the formation of various by-products, including Impurity 12. smolecule.com These reactions are often influenced by factors such as temperature, pH, and the purity of starting materials and reagents. For instance, in steps involving alkylation or coupling, the reactive nature of the intermediates can lead to alternative reaction pathways that produce Impurity 12.

The synthetic route to ivabradine involves several key intermediates. One such crucial intermediate is 7,8-dimethoxy-1,3-dihydrobenzo(d)azepin-2-one. nih.gov The reactions involving this and other intermediates are pivotal in constructing the final ivabradine molecule. However, under certain conditions, these intermediates can participate in reactions that deviate from the intended synthetic pathway, resulting in the formation of impurities like Ivabradine Impurity 12. For example, the reaction of an intermediate with residual starting materials or other reactive species present in the reaction mixture can be a source of this impurity.

A potential pathway for the formation of a related dimeric impurity, IVA-9, involves the reaction of 7,8-dimethoxy-1,3-dihydrobenzo(d)azepin-2-one with dimethyl formamide (B127407) to produce 7,8-Dimethoxy-3-(3-chloropropyl)-l, 3-dihydro-2H-3-benzazepin-2-one, which is then converted to its iodo-derivative. nih.gov This reactive intermediate can then undergo unintended coupling reactions. nih.gov

| Intermediate Name | Role in Synthesis | Potential for Impurity Formation |

| 7,8-dimethoxy-1,3-dihydrobenzo(d)azepin-2-one | Core structural component | Can participate in side reactions leading to by-products. |

| 7,8-Dimethoxy-3-(3-chloropropyl)-l, 3-dihydro-2H-3-benzazepin-2-one | Alkylated intermediate | Reactive nature can lead to unintended coupling. nih.gov |

| (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride | Key chiral intermediate | Its purity is crucial to prevent formation of stereoisomeric impurities. |

The choice of catalysts and reagents plays a significant role in directing the course of chemical reactions and can also be a source of impurities. For instance, the use of certain bases or catalysts might promote side reactions that lead to the generation of Ivabradine Impurity 12. In the synthesis of ivabradine, palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation steps. ub.edu While effective, the catalytic activity can sometimes lead to over-reduction or other unintended transformations if the reaction is not carefully controlled, potentially contributing to the impurity profile.

Detailed mechanistic studies are crucial for understanding and controlling the formation of impurities. While specific mechanistic studies for Impurity 12 are not extensively detailed in the provided search results, the general principles of organic chemistry suggest that its formation likely involves nucleophilic substitution or coupling reactions that deviate from the main synthetic pathway. For example, the nitrogen atom of an intermediate could react with an alternative electrophile present in the reaction mixture, leading to the structure of Impurity 12.

Catalyst and Reagent-Derived Impurity Formation Mechanisms Relevant to Ivabradine Impurity 12

Degradation-Induced Formation of Ivabradine Impurity 12

Ivabradine, like many complex organic molecules, is susceptible to degradation when exposed to certain environmental factors. frontiersin.orggoogle.com This degradation can lead to the formation of various impurities, including Ivabradine Impurity 12. smolecule.comfrontiersin.org

Forced degradation studies are intentionally conducted to identify potential degradation products and pathways. frontiersin.orgnih.gov These studies have shown that ivabradine degrades under conditions of increased temperature, acidic and basic environments, oxidation, and light exposure. frontiersin.orgnih.gov

Oxidative degradation is a significant pathway for the formation of impurities in ivabradine. googleapis.com The molecule contains several sites that are susceptible to oxidation. Studies have shown that exposing ivabradine to oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products. frontiersin.orgnih.gov One of the primary sites for oxidation is the α-carbon to the amide functional group. googleapis.com This oxidation can initiate a cascade of reactions, potentially leading to the formation of impurities such as Impurity F, which is (S)-7,8-dimethoxy-3-{3-{N-[(4,5-dimethoxy benzocyclobut-1-yl)-methyl]-N-(meth- ylaminopropyl}-4,5-dihydro-2H-3-benzazepin-1,2-dione. googleapis.com While this is a specific named impurity, similar oxidative pathways could contribute to the formation of other oxidized impurities.

The results from forced degradation studies under oxidative conditions are summarized in the table below:

| Stress Condition | Observations |

| 3% H₂O₂ | Formation of degradation products observed. frontiersin.orgnih.gov |

| 7.5% H₂O₂ | Increased formation of degradation products compared to 3% H₂O₂. frontiersin.orgnih.gov |

| 15% H₂O₂ | Significant degradation with the formation of multiple oxidative impurities. frontiersin.orgnih.gov |

These studies underscore the sensitivity of ivabradine to oxidative stress and highlight a key pathway through which degradation-related impurities can be generated.

Photolytic Degradation Mechanisms of Ivabradine Contributing to Ivabradine Impurity 12

Exposure to light can induce chemical changes in pharmaceutical substances. Forced degradation studies on ivabradine have explored its stability under photolytic conditions. frontiersin.orgfrontiersin.orgnih.gov When a solution of ivabradine in deionized water was exposed to an illuminance of 500 W/m², degradation was observed over 24 and 48 hours. frontiersin.orgnih.gov After 24 hours of exposure, several degradation products were formed. nih.gov A complete decomposition of ivabradine in solution was noted after 48 hours of UV radiation. nih.gov However, solid-state ivabradine proved to be more durable, with no degradation products detected after 120 hours of irradiation. nih.gov While these studies confirm ivabradine's susceptibility to photodegradation in solution, leading to a complex mixture of impurities, the direct formation of Impurity 12 under these specific conditions is not explicitly detailed in the provided search results. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov Further investigation is needed to definitively link photolytic stress to the generation of Ivabradine Impurity 12.

Hydrolytic Degradation Mechanisms and Ivabradine Impurity 12 Generation (Acidic, Basic, Neutral)

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a common degradation pathway for pharmaceuticals. Ivabradine has been subjected to forced degradation under acidic, basic, and neutral hydrolytic conditions to assess its stability. researchgate.netlookchem.comnih.gov

Acidic Hydrolysis: Studies have shown that ivabradine degrades significantly under acidic conditions. lookchem.comnih.govhumanjournals.com When refluxed in 1N HCl and 1N H2SO4 at 80°C, a number of degradation products were formed. lookchem.com One study identified five degradation products (I-1 to I-5) under acidic hydrolysis. nih.gov Interestingly, the degradation profile differed between the two acids, with two of the five degradation products observed in HCl hydrolysis being absent in H2SO4 hydrolysis. nih.gov Another study reported approximately 14.95% degradation under acidic conditions. humanjournals.com

Basic Hydrolysis: Ivabradine is also susceptible to degradation in basic conditions. lookchem.comnih.gov Refluxing the drug in 3N NaOH at 80°C resulted in the formation of at least one degradation product, identified as I-1. lookchem.com Moderate degradation of about 5.29% has been observed under basic conditions. humanjournals.com

Neutral Hydrolysis: In contrast to acidic and basic conditions, ivabradine was found to be stable in neutral hydrolytic conditions when refluxed in water at 80°C. lookchem.com Another study showed only mild degradation (2.05%) under hydrolytic (water) conditions. humanjournals.com

Thermal Degradation Studies and Ivabradine Impurity 12 Formation

The effect of elevated temperatures on the stability of ivabradine has also been investigated. In one study, solid ivabradine was subjected to dry heat at 100°C for 7 days and was found to be stable under these conditions. lookchem.com Another study involving heating ivabradine in deionized water for 24 hours at 80°C showed only mild degradation of 0.71%. nih.govhumanjournals.com These findings suggest that ivabradine possesses a notable degree of thermal stability, and significant formation of Impurity 12 through thermal degradation alone is less likely compared to hydrolytic pathways. lookchem.comhumanjournals.com

Raw Material Contributions to Ivabradine Impurity 12

The purity of the final active pharmaceutical ingredient (API) is intrinsically linked to the quality of the starting materials and intermediates used in its synthesis.

Precursor Impurities and Their Transformation into Ivabradine Impurity 12

The synthesis of ivabradine is a multi-step process that can introduce impurities. evitachem.comgoogle.com One of the key reactants in the synthesis of ivabradine is (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl] N-methylamine. google.com Impurities present in this or other precursors can potentially be carried through the synthetic route or be transformed into other impurities, including Impurity 12. For instance, Dehydro Ivabradine is a known process-related impurity and a precursor in some synthetic routes to ivabradine. google.com While the direct transformation of a specific precursor into Impurity 12 is not explicitly outlined in the provided results, the potential for such transformations is a critical aspect of impurity profiling in pharmaceutical manufacturing. evitachem.comgoogle.com

Excipient Interactions and Potential for Ivabradine Impurity 12 Formation

Excipients, the inactive ingredients in a pharmaceutical formulation, can sometimes interact with the API, leading to degradation. While direct evidence of excipient interactions leading specifically to the formation of Ivabradine Impurity 12 is not detailed, studies on ivabradine formulations highlight the importance of excipient compatibility. googleapis.commdpi.com For example, the presence of certain excipients can influence the stability of the drug product. googleapis.com Stability studies of ivabradine hydrochloride co-crystals with different excipients showed that some mixtures were chemically unstable, leading to the formation of impurities, particularly through oxidative reactions. mdpi.com The use of antioxidants like butylated hydroxytoluene was shown to improve the chemical stability of the formulation. mdpi.com This underscores the need for careful selection of excipients to minimize the potential for degradation and impurity formation during the product's shelf life.

Storage and Handling Factors Influencing Ivabradine Impurity 12 Accumulation

The accumulation of impurities in a drug product can be influenced by storage and handling conditions. googleapis.comhres.ca Ivabradine oxalate (B1200264), for example, is known to be susceptible to degradation when exposed to elevated temperatures and air during manufacturing processes. googleapis.com This can lead to the formation of unwanted impurities. googleapis.com Stability data for ivabradine hydrochloride indicates that it is stable for up to 5 years when stored under recommended conditions. geneesmiddeleninformatiebank.nl However, improper storage, such as exposure to high humidity or temperature, could potentially accelerate degradation and lead to an increase in the levels of impurities like Impurity 12. mdpi.comgeneesmiddeleninformatiebank.nl Therefore, adherence to prescribed storage conditions is crucial to maintain the quality and purity of ivabradine-containing products.

Analytical Methodologies for Ivabradine Impurity 12 Characterization and Quantification

Chromatographic Techniques for Ivabradine (B130884) Impurity 12 Separation and Analysis

Chromatographic methods are fundamental in resolving Ivabradine Impurity 12 from the active pharmaceutical ingredient (API), ivabradine, and other related substances. These techniques are crucial for ensuring the quality and purity of ivabradine drug products.

High-Performance Liquid Chromatography (HPLC) Methodologies for Ivabradine Impurity 12

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of ivabradine and its impurities. akjournals.comrsc.orgresearcher.lifeakjournals.comresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the simultaneous determination of ivabradine and its related substances, including Impurity 12. akjournals.comresearcher.life

Several studies have focused on developing robust and efficient HPLC methods. These methods often employ a C18 or a phenyl stationary phase. rsc.orgresearcher.lifeakjournals.com The mobile phase typically consists of a buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). akjournals.comrsc.orgresearcher.lifeakjournals.com Gradient elution is frequently used to achieve optimal separation of a complex mixture of impurities within a reasonable timeframe. researchgate.netakjournals.com

The development of these methods can be complex due to the similar polarities of the impurities and the presence of isomers. researcher.lifeakjournals.comresearchgate.net To overcome these challenges, a chemometrically assisted approach, such as using a Box-Behnken design, has been applied to optimize critical method parameters like mobile phase composition, pH, and column temperature. akjournals.comresearcher.liferesearchgate.net

Validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose, which includes specificity, linearity, accuracy, precision, and robustness. researchgate.netakjournals.com

Below is an interactive table summarizing typical HPLC parameters used for the analysis of ivabradine and its impurities.

Table 1: Typical HPLC Parameters for Ivabradine Impurity Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) researcher.liferesearchgate.net |

| Zorbax Phenyl (dimensions not specified) rsc.org | |

| Mobile Phase | A: 28 mM phosphate buffer (pH 6.0) researcher.lifeakjournals.comresearchgate.net |

| B: Acetonitrile/Methanol mixture researcher.lifeakjournals.com | |

| Gradient: 0.075% trifluoroacetic acid, acetonitrile, and methanol rsc.org | |

| Flow Rate | 1.0 - 1.6 mL/min rsc.orgresearcher.lifeakjournals.com |

| Detection | UV at 220 nm or 285 nm rsc.orgresearcher.lifeakjournals.com |

| Column Temp. | 34 °C researcher.liferesearchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications in Ivabradine Impurity 12 Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. While specific studies focusing solely on Ivabradine Impurity 12 using UHPLC are not extensively detailed in the provided context, the application of UHPLC for the determination of ivabradine and its metabolites in biological matrices suggests its utility for impurity profiling. akjournals.com The principles of separation in UHPLC are similar to HPLC, but it utilizes columns with smaller particle sizes, leading to improved efficiency.

Gas Chromatography (GC) Approaches for Volatile Components Related to Ivabradine Impurity 12

Gas Chromatography (GC), particularly when coupled with a headspace sampler (HS-GC), is the method of choice for the analysis of volatile organic compounds. researchgate.netgoogle.commdpi.com In the context of ivabradine, GC is not directly used for the analysis of non-volatile impurities like Impurity 12. Instead, it is employed to quantify residual solvents that may be present from the manufacturing process. researchgate.net These solvents are considered process-related impurities.

A validated HS-GC method has been developed for the simultaneous estimation of residual solvents such as dichloromethane, tetrahydrofuran, toluene (B28343), and xylene in ivabradine. researchgate.net This method utilizes a specific column, such as a DB-624, with nitrogen as the carrier gas. researchgate.net The method is validated according to ICH guidelines for parameters like linearity, precision, and accuracy. researchgate.net

Table 2: Typical HS-GC Parameters for Residual Solvent Analysis in Ivabradine

| Parameter | Typical Conditions |

|---|---|

| Column | DB-624 (30 m x 0.53 mm, 3.0 µm film thickness) researchgate.net |

| Carrier Gas | Nitrogen researchgate.net |

| Flow Rate | 1.2 mL/min researchgate.net |

| Injector Temp. | Optimized for specific solvents |

| Detector | Flame Ionization Detector (FID) google.com |

| Headspace Temp. | 95°C - 105°C researchgate.net |

Supercritical Fluid Chromatography (SFC) for Ivabradine Impurity 12

There is no specific information available in the provided search results regarding the application of Supercritical Fluid Chromatography (SFC) for the analysis of Ivabradine Impurity 12.

Spectroscopic Techniques for Ivabradine Impurity 12 Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of pharmaceutical impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ivabradine Impurity 12 Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including pharmaceutical impurities. mdpi.comresearchgate.net Both 1H NMR and 13C NMR are used to provide detailed information about the chemical structure. mdpi.comgoogle.com

For ivabradine and its impurities, solution NMR is used for identification, and to determine chemical purity and stoichiometry. mdpi.com In some cases, two-dimensional (2D) NMR techniques like ROESY are employed to understand the spatial structure and interactions of molecules. researchgate.net

A patent application provides detailed 1H and 13C NMR data for an ivabradine impurity, which aids in its structural confirmation. google.com The chemical shifts (δ) in parts per million (ppm) are characteristic of the different protons and carbons within the molecule, allowing for a complete structural assignment. google.com

Table 3: Reported NMR Data for an Ivabradine Impurity

| Nucleus | Chemical Shifts (δ, ppm) in DMSO-d6 |

|---|---|

| 1H NMR | 1.17 (m, 3H), 1.74 (m, 2H), 2.42 (m, 2H), 2.45 (m, 2H), 2.53 (m, 1H), 2.67 (m, 1H), 2.78 (m, 1H), 2.82 (m, 2H), 2.92 (m, 1H), 2.96 (m, 2H), 3.13 (m, 1H), 3.78 (s, OCH3, 12H), 6.87 (s, 1H), 7.02 (s, 1H), 7.09 (s, 1H), 7.37 (s, 1H) google.com |

| 13C NMR | 13.6, 26.4, 32.8, 37.4, 40.1, 47.6, 49.4, 50.7, 52.8, 56.3, 56.3, 56.3, 56.3, 66.3, 106.4, 109.7, 111.9, 115.3, 124.1, 125.9, 137.6, 138.0, 146.9, 147.3, 147.8, 155.7, 158.6, 187.2 google.com |

Mass Spectrometry (MS) Applications in Identifying Ivabradine Impurity 12 (LC-MS/MS, Q-TOF-MS, HR-MS/MS)

Mass spectrometry (MS) is a powerful tool for the structural elucidation of impurities. When coupled with liquid chromatography (LC), techniques like LC-MS/MS, Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), and High-Resolution Mass Spectrometry (HR-MS/MS) provide unparalleled sensitivity and specificity for identifying and characterizing compounds like Ivabradine Impurity 12. researchgate.netfrontiersin.orglookchem.comscispace.comresearchgate.netresearchgate.netajrconline.orgakjournals.comnih.gov

High-resolution mass spectrometry is instrumental in determining the elemental composition of an impurity by providing accurate mass measurements. lookchem.com For instance, in the analysis of ivabradine and its related substances, LC-HR-MS/MS has been successfully used to identify and characterize degradation products. lookchem.comakjournals.comakjournals.com This technique allows for the proposal of plausible structures for impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. lookchem.com

LC-MS/MS, particularly with a Q-TOF detector, is frequently employed in forced degradation studies to identify unknown impurities formed under stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments. frontiersin.orgresearchgate.netnih.gov The data from these studies, including the mass spectra and fragmentation patterns, are crucial for elucidating the structure of impurities like Ivabradine Impurity 12. frontiersin.orgresearchgate.net The use of positive electrospray ionization (ESI) is common for the analysis of ivabradine and its impurities, allowing for the detection of protonated molecules [M+H]+. frontiersin.orgresearchgate.netresearchgate.net

The table below summarizes the mass spectrometry techniques and their applications in the analysis of ivabradine and its impurities.

| Technique | Application | Key Findings/Capabilities |

| LC-MS/MS | Sensitive quantification and structural confirmation. researchgate.netresearchgate.netijpsdronline.comnih.gov | Enables trace-level quantification, often in the ng/mL range, and provides fragmentation data for structural elucidation. researchgate.netresearchgate.net |

| Q-TOF-MS | Identification of unknown impurities from forced degradation studies. frontiersin.orgresearchgate.netnih.gov | Provides accurate mass measurements and MS/MS spectra to determine elemental composition and propose impurity structures. frontiersin.orgresearchgate.net |

| HR-MS/MS | Characterization of degradation products. lookchem.comakjournals.comakjournals.com | Delivers high-resolution mass data crucial for confirming the identity of impurities and understanding degradation pathways. lookchem.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Ivabradine Impurity 12 Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the preliminary identification and characterization of pharmaceutical compounds and their impurities.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. ijsrtjournal.com In the context of ivabradine analysis, FTIR (Fourier-transform infrared) spectroscopy is used to confirm the identity of the drug and to study potential interactions between the drug and excipients in a formulation. ijsrtjournal.com For an impurity like Ivabradine Impurity 12, its IR spectrum would be compared against that of ivabradine to identify structural differences. The presence, absence, or shift of characteristic absorption bands can provide significant clues about the impurity's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Ivabradine hydrochloride exhibits characteristic UV absorption maxima. UV-Vis spectrophotometry can be used for the quantitative estimation of ivabradine and its impurities. frontiersin.orginnovareacademics.in The UV spectrum of Ivabradine Impurity 12 can be compared with that of the parent drug to detect any alterations in the chromophoric system, which may indicate structural modifications.

| Spectroscopic Technique | Application in Impurity Analysis | Information Obtained |

| Infrared (IR) Spectroscopy | Functional group identification and structural comparison. ijsrtjournal.com | Presence of specific bonds and functional groups, providing a molecular fingerprint. ijsrtjournal.com |

| UV-Visible Spectroscopy | Detection of chromophoric changes and quantification. frontiersin.orginnovareacademics.in | Information on the electronic structure and concentration of the analyte in a solution. |

Hyphenated Techniques in Ivabradine Impurity 12 Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. i-scholar.inijpsr.com

LC-MS/MS for Sensitive Detection and Structural Confirmation of Ivabradine Impurity 12

LC-MS/MS stands out as a premier hyphenated technique for impurity profiling due to its high sensitivity and specificity. ajrconline.orgresearchgate.netresearchgate.netajrconline.org This method allows for the separation of impurities from the active pharmaceutical ingredient (API) and other related substances, followed by their mass analysis for identification and structural elucidation.

The development of a sensitive LC-MS/MS method is crucial for quantifying trace-level impurities. ijpsdronline.comnih.gov For instance, methods have been developed to quantify ivabradine in human plasma with detection limits in the sub-ng/mL range. researchgate.net Such sensitivity is essential for impurities that may be present at very low concentrations. The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS enhances the selectivity and sensitivity of the analysis, making it suitable for trace-level quantification of genotoxic impurities. ijpsdronline.com The structural confirmation of an impurity like Ivabradine Impurity 12 is achieved by analyzing its fragmentation pattern in the MS/MS spectrum and comparing it with the parent drug. frontiersin.orgresearchgate.net

GC-MS for Volatile Impurities Related to Ivabradine Impurity 12 Formation

While LC-MS is ideal for non-volatile and thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile impurities. In the context of ivabradine synthesis, certain volatile solvents or reagents could potentially lead to the formation of impurities. rjptonline.org Headspace GC (HS-GC) is a particularly useful technique for determining residual solvents in drug substances. rjptonline.orgresearchgate.net If the formation of Ivabradine Impurity 12 is linked to any volatile precursors or by-products, GC-MS would be an essential tool for their identification and quantification.

Analytical Method Validation Parameters for Ivabradine Impurity 12 Analysis

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. lookchem.comakjournals.comakjournals.combrieflands.com According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and robustness. lookchem.com

Specificity and Selectivity Studies for Ivabradine Impurity 12 Methods

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. google.com For an impurity method, specificity is demonstrated by showing that the method can separate the impurity from the API and other related substances.

In the development of an HPLC method for ivabradine and its impurities, specificity is established by analyzing stressed samples (e.g., acid, base, and oxidative degradation). google.com The goal is to show that the peaks for the degradation products are well-resolved from the peaks of ivabradine and its known impurities. google.com The use of a photodiode array (PDA) detector can further support specificity by demonstrating peak purity. lookchem.com A successful specificity study ensures that the analytical method for Ivabradine Impurity 12 provides a result that is solely attributable to this specific impurity, without interference from other components in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ivabradine Impurity 12

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods for impurities. The LOD represents the lowest concentration of an analyte—in this case, Ivabradine Impurity 12—that can be reliably detected by the analytical instrument, though not necessarily quantified with accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.net

These values are crucial for ensuring that an analytical method is sensitive enough to detect and quantify the impurity at levels that are relevant to regulatory requirements and product specifications. Typically, the LOD and LOQ are established using methods such as the signal-to-noise ratio (commonly a 3:1 ratio for LOD and 10:1 for LOQ) or by calculating them from the standard deviation of the response and the slope of the calibration curve. google.comgoogle.com

Accuracy, Precision, and Robustness of Ivabradine Impurity 12 Analytical Methods

Accuracy refers to the closeness of the test results obtained by a method to the true value. For impurity quantification, it is often assessed through recovery studies, where a known amount of the impurity standard is spiked into the sample matrix (e.g., the API or a placebo) at different concentration levels. akjournals.com The percentage of the impurity that is recovered by the analysis indicates the accuracy of the method. For other Ivabradine impurities, recovery values have been demonstrated to be within acceptable ranges, such as 90.00% to 110.00%. google.comgoogle.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): Evaluates the effects of random events within a laboratory, such as different days, analysts, or equipment. akjournals.com

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters that are typically varied include the pH of the mobile phase, flow rate, column temperature, and mobile phase composition. google.com The method's ability to deliver consistent results despite these minor changes is a key aspect of its validation.

Specific data tables for the accuracy, precision, and robustness for the analysis of Ivabradine Impurity 12 cannot be generated without published results from dedicated validation studies.

Linearity and Range Determination for Ivabradine Impurity 12 Quantification

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. To determine linearity, a series of solutions of the impurity standard are prepared at different concentrations. The analytical response (e.g., peak area in a chromatogram) is then plotted against the concentration, and the relationship is typically evaluated using linear regression analysis. The correlation coefficient (r²) is a key indicator of the quality of the linearity, with values close to 1.000 being ideal. researchgate.net

The Range is the interval between the upper and lower concentration levels of the analyte for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurity quantification, the range must typically span from the LOQ to a concentration level above the specification limit for that impurity. For other Ivabradine impurities, linearity has been established over various ranges, such as 4.2 to 31.6 µg/mL. researchgate.net

A data table illustrating the linearity and range for Ivabradine Impurity 12 would require experimental data from a validated analytical method, which is not currently available in the reviewed literature.

Control and Mitigation Strategies for Ivabradine Impurity 12

Process Chemistry Optimization for Ivabradine (B130884) Impurity 12 Reduction in Synthesis

Reaction Condition Modification to Minimize Ivabradine Impurity 12 Formation

The synthesis of ivabradine involves multiple steps, and the conditions of these reactions can be fine-tuned to disfavor the formation of Impurity 12. Key parameters that are often adjusted include temperature, solvent, and the choice of reagents. For instance, in the condensation step, the choice of base and solvent can significantly influence the impurity profile. googleapis.com

Research into the synthesis of ivabradine has shown that controlling reaction temperature is crucial. cbg-meb.nl An increase in temperature during certain steps can lead to the formation of degradation products and other impurities. cbg-meb.nl Therefore, maintaining a specific temperature range is vital for minimizing the generation of Impurity 12.

The selection of solvents also plays a significant role. Solvents like methyl isobutyl ketone (MIBK) have been utilized in the synthesis, and their high boiling points can facilitate recovery and reduce raw material costs, indirectly contributing to a more controlled process. The use of specific solvent systems, such as an ethanol (B145695)/water co-solvent system, has been shown to enable direct crystallization of the desired product, which can help in excluding impurities like Impurity 12.

Purification Techniques for Ivabradine Impurity 12 Removal

Even with optimized reaction conditions, some level of Impurity 12 may still be present. Therefore, effective purification techniques are essential for its removal.

Crystallization and Recrystallization: This is a common and effective method for purifying APIs. By dissolving the crude ivabradine in a suitable solvent and then allowing it to crystallize, impurities such as Impurity 12 can be left behind in the solvent. The choice of solvent is critical for achieving high purity. googleapis.com Studies have demonstrated that recrystallization from solvents like ethanol or acetonitrile (B52724) can yield ivabradine with a purity exceeding 99.5%.

Chromatographic Purification: In cases where crystallization is insufficient to remove Impurity 12 to the desired level, column chromatography may be employed. google.comevitachem.com This technique separates compounds based on their differential adsorption to a stationary phase. While effective, it can be less economical for large-scale industrial production. ingentaconnect.com

Acid-Base Wash Treatment: An acid-base wash treatment can also be used to purify the final product. This involves treating the crude product with an acid, such as hydrochloric acid, and then washing with a solvent to remove impurities. googleapis.com

Here is an interactive data table summarizing purification techniques:

Table 1: Purification Techniques for Ivabradine Impurity 12 Removal| Purification Technique | Description | Key Considerations |

|---|---|---|

| Crystallization/Recrystallization | Dissolving the crude product in a solvent and allowing the pure compound to crystallize out, leaving impurities in the solution. googleapis.com | Solvent selection is crucial for efficiency. googleapis.com |

| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase as a mobile phase passes through it. google.comevitachem.com | Can be less economical for large-scale production. ingentaconnect.com |

| Acid-Base Wash Treatment | Treating the crude product with an acid and washing with a solvent to remove impurities. googleapis.com | Effective for removing certain types of impurities. googleapis.com |

In-Process Control Strategies for Ivabradine Impurity 12 Monitoring

To ensure the effectiveness of process optimization and purification, robust in-process control strategies are necessary to monitor the levels of Ivabradine Impurity 12 throughout the manufacturing process.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. googleapis.comgoogle.comevitachem.com Reversed-phase HPLC (RP-HPLC) methods have been specifically developed to separate ivabradine from its various impurities, including Impurity 12. akjournals.comakjournals.comresearchgate.net These methods allow for the quantification of the impurity at various stages of production, providing critical data for process control and ensuring the final product meets the required purity specifications. akjournals.comakjournals.comresearchgate.net The development of stability-indicating HPLC methods is particularly important, as it can also detect impurities that may form during storage. impactfactor.org

Raw Material Control for Ivabradine Impurity 12 Prevention

The quality of the raw materials used in the synthesis of ivabradine is a critical factor in preventing the formation of Impurity 12.

Vendor Qualification and Specification Setting for Precursors to Ivabradine Impurity 12

A robust vendor qualification program is essential to ensure a consistent and high-quality supply of raw materials. chemignition.comijrps.comslideshare.net This involves a thorough assessment of potential suppliers to ensure they meet stringent quality and regulatory standards. chemignition.comijrps.com

Key aspects of vendor qualification include:

Initial Assessment: This may involve sending out questionnaires to potential vendors to gather information about their quality systems and manufacturing processes. ijisrt.com

Sample Analysis: Samples from potential vendors are analyzed to ensure they meet the required specifications before a vendor is approved. ijrps.comispe.org

On-site Audits: Audits of the vendor's manufacturing facilities may be conducted to verify compliance with Good Manufacturing Practices (GMP). ijrps.com

Once a vendor is qualified, clear specifications for the raw materials must be established. These specifications will include acceptable limits for any potential precursors to Ivabradine Impurity 12.

Incoming Material Testing for Potential Ivabradine Impurity 12 Precursors

Even with a qualified vendor, it is crucial to test each batch of incoming raw materials to confirm that they meet the established specifications. This testing serves as a final check to prevent precursors of Impurity 12 from entering the manufacturing process.

The analytical methods used for incoming material testing are often the same as those used for in-process control, such as HPLC. This ensures that any potential for the formation of Ivabradine Impurity 12 from the raw materials is identified and mitigated before the synthesis process begins.

Here is an interactive data table summarizing raw material control strategies:

Table 2: Raw Material Control Strategies for Ivabradine Impurity 12 Prevention| Control Strategy | Description | Key Activities |

|---|---|---|

| Vendor Qualification | A systematic process of assessing and approving suppliers of raw materials. chemignition.comijrps.comslideshare.net | Initial assessment, sample analysis, and on-site audits. ijrps.comijisrt.comispe.org |

| Specification Setting | Establishing clear quality standards and acceptable limits for impurities in raw materials. | Defining acceptable levels of potential precursors to Impurity 12. |

| Incoming Material Testing | Analyzing each batch of received raw materials to ensure they meet the defined specifications. | Utilizing analytical methods like HPLC to detect and quantify potential precursors. |

By implementing a multi-faceted approach that combines process chemistry optimization and stringent raw material control, the formation of Ivabradine Impurity 12 can be effectively minimized, ensuring the quality and safety of the final ivabradine API.

Formulation and Excipient Selection to Prevent Ivabradine Impurity 12 Formation

The formation of impurities can often be traced back to interactions between the active pharmaceutical ingredient (API) and the excipients used in the formulation. The stability of Ivabradine is susceptible to factors such as pH, moisture, and oxidative stress, which can be influenced by the chosen excipients. doaj.orgresearchgate.netresearchgate.net Therefore, careful selection and compatibility screening of excipients are paramount to prevent the degradation of Ivabradine into Impurity 12.

Detailed Research Findings: Drug-excipient compatibility studies are a foundational step in formulation development. researchgate.netijsrtjournal.com For Ivabradine, studies have shown that the molecule can degrade under hydrolytic (acidic and basic), oxidative, and thermal stress conditions. researchgate.netnih.gov Excipients can inadvertently create micro-environments that promote these degradation pathways. For instance, excipients with high water content can facilitate hydrolysis, while those containing reactive species like peroxides (sometimes found in polymers like Povidone) can accelerate oxidative degradation. researchgate.net

Some formulations have addressed stability issues by selecting a more stable salt form of the API or by including stabilizers. For example, the use of Ivabradine oxalate (B1200264) was found to be more prone to oxidative degradation, necessitating the inclusion of antioxidants like butylated hydroxytoluene (BHT) in the formulation to ensure stability. google.comgeneesmiddeleninformatiebank.nl The addition of antioxidants in specific, effective amounts can retard or prevent the degradation of Ivabradine, thereby minimizing the formation of related impurities. google.com

The compatibility of Ivabradine Hydrochloride with various excipients is typically confirmed using techniques like Fourier Transform Infrared Spectroscopy (FTIR), where the absence of new peaks in a drug-excipient mixture indicates a lack of chemical interaction. ijsrtjournal.comnih.gov

Below is a table summarizing general considerations for excipient selection to ensure Ivabradine stability.

| Excipient Class | Selection Considerations for Ivabradine Stability | Rationale |

| Diluents/Fillers | Use excipients with low hygroscopicity and free of reactive impurities (e.g., lactose (B1674315) monohydrate, microcrystalline cellulose). geneesmiddeleninformatiebank.nlresearchgate.net | To minimize water activity and prevent hydrolysis. Lactose can contain reducing sugars that may be reactive. |

| Binders | Select binders with low peroxide levels. | To prevent oxidative degradation of the Ivabradine molecule. |

| Disintegrants | Screen for pH and potential for ionic interactions (e.g., croscarmellose sodium, crospovidone). researchgate.netcbg-meb.nl | To ensure the formulation's micro-pH does not shift to a range where Ivabradine is unstable. |

| Stabilizers | Consider the inclusion of antioxidants (e.g., BHT, ascorbic acid) if the risk of oxidative degradation is high. google.comgeneesmiddeleninformatiebank.nl | To actively inhibit oxidative pathways that can lead to impurity formation. |

| Coatings | Employ protective film coatings (e.g., based on HPMC). cbg-meb.nl | To provide a physical barrier against environmental moisture and light. |

Packaging System Selection for Ivabradine Impurity 12 Prevention

An appropriate packaging system serves as the primary barrier against external factors that can compromise drug product quality, such as moisture, oxygen, and light. Given that Ivabradine is susceptible to degradation from hydrolysis and oxidation, selecting a packaging system that provides adequate protection is a critical control strategy. doaj.orggoogle.com

Detailed Research Findings: Studies have revealed that standard packaging like simple plastic bags may be insufficient to protect Ivabradine Hydrochloride from degradation and polymorphic changes over its shelf life. google.com The formation of impurities is known to accelerate at higher temperatures and humidity levels. cbg-meb.nlgoogle.com

To counteract these challenges, a multi-layered, high-barrier packaging system has been proposed as an effective solution. This involves primary, secondary, and tertiary packaging designed to create a highly controlled environment. google.com A key strategy is the reduction of oxygen and moisture within the package. This can be achieved by purging the packaging with an inert gas like nitrogen and including desiccants to absorb any residual or ingressed moisture. google.com

The choice of blister packaging material is also crucial. High-barrier materials such as Aluminium/Aluminium (Alu/Alu) blisters or laminates like Al-polychloro-3-fluoroethylene homopolymer/PVC offer superior protection against moisture and gas permeation compared to standard PVC blisters. geneesmiddeleninformatiebank.nlgoogle.com

The following table outlines recommended packaging strategies for enhancing the stability of Ivabradine.

| Packaging Component | Recommended Material/Method | Purpose |

| Primary Bag | High-Melt High-Density Polyethylene (HMHDPE) bag, vacuumed and heat-sealed. google.com | Provides the initial layer of protection and containment. |

| Secondary Bag | Triple Laminated Silver Barrier (TLSB) bag with a desiccant canister, purged with nitrogen, vacuumed, and heat-sealed. google.com | Offers enhanced protection against moisture and light. The nitrogen purge displaces oxygen. |

| Tertiary Bag | Quad Laminate Ultra Barrier (QLUB) bag with a desiccant canister, purged with nitrogen, vacuumed, and heat-sealed. google.com | Provides the outermost, most robust barrier against environmental factors. |

| Final Container | High-Density Polyethylene (HDPE) drum. google.com | Secures the bagged product for transport and long-term storage. |

| Blister Packaging | Aluminium/Aluminium (Alu/Alu) blisters or high-barrier polymer laminates. google.com | Ensures protection for the final dosage form until the point of use. |

Quality by Design (QbD) Approaches to Ivabradine Impurity 12 Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. srce.hreuropa.eu The application of QbD principles is highly effective in developing a robust control strategy for impurities like Ivabradine Impurity 12. rjptonline.org

A cornerstone of the QbD approach is quality risk management (QRM), as detailed in the ICH Q9 guideline. europa.eu Risk assessment is used to identify, analyze, and evaluate potential risks to product quality. For Ivabradine Impurity 12, this involves identifying material attributes and process parameters that could lead to its formation.

Detailed Research Findings: Risk assessment begins with identifying potential failure modes. For Ivabradine, forced degradation studies show its sensitivity to heat, oxidation, and hydrolysis. nih.govresearchgate.net One impurity is noted to be thermally sensitive, with its concentration increasing significantly at temperatures above 25°C. google.com These findings inform the risk assessment process.

A common tool for risk assessment is Failure Mode and Effects Analysis (FMEA). In this process, potential failure modes (e.g., excessive temperature during drying, presence of oxidative impurities in an excipient) are identified. Each mode is then scored based on its severity, probability of occurrence, and detectability to generate a Risk Priority Number (RPN). High-RPN items require mitigation and control.

The table below provides a simplified risk assessment for the formation of Ivabradine Impurity 12.

| Potential Failure Mode (Cause) | Potential Effect | Severity | Occurrence | Detectability | Risk Priority Number (S x O x D) |

| Process: High temperature during granulation/drying | Increased thermal degradation leading to Impurity 12. google.com | High | Medium | Medium | High |

| Process: Extended processing time at elevated temperature | Increased thermal degradation. | High | Low | Medium | Medium |

| Material: High moisture content in excipients | Increased risk of hydrolysis. researchgate.net | Medium | Medium | High | Medium |

| Material: Presence of oxidative impurities (e.g., peroxides) in excipients | Catalyzes oxidative degradation. researchgate.net | High | Low | Low | Medium |

| Environment: Exposure to oxygen during manufacturing | Promotes oxidative degradation pathways. researchgate.net | High | Medium | Medium | High |

Once high-risk factors are identified, Design of Experiments (DoE) is employed to systematically study their effects and interactions. srce.hr DoE is a powerful statistical tool that allows for the efficient exploration of the relationships between process inputs (factors) and product quality attributes (responses). akjournals.com

Detailed Research Findings: While many published studies use DoE to optimize analytical methods for separating Ivabradine impurities, akjournals.comakjournals.com the same principles are applied to optimize manufacturing processes to minimize their formation. For a synthesis or formulation step, factors such as temperature, pH, reaction time, and reactant concentrations could be identified as critical process parameters (CPPs). The level of Ivabradine Impurity 12 would be a critical quality attribute (CQA) to be measured as a response.

A fractional factorial or response surface design (like a Box-Behnken design) can be used to model the relationship between the CPPs and the CQA. rjptonline.orgakjournals.com This mathematical model helps identify the optimal operating conditions that minimize the formation of Impurity 12.

The following table illustrates a hypothetical DoE setup for a process step.

| Experimental Run | Factor A: Temperature (°C) | Factor B: pH | Factor C: Time (hours) | Response: Impurity 12 (%) |

| 1 | 40 | 5.0 | 2 | 0.08 |

| 2 | 60 | 5.0 | 2 | 0.15 |

| 3 | 40 | 7.0 | 2 | 0.05 |

| 4 | 60 | 7.0 | 2 | 0.09 |

| 5 | 40 | 5.0 | 6 | 0.11 |

| 6 | 60 | 5.0 | 6 | 0.22 |

| 7 | 40 | 7.0 | 6 | 0.07 |

| 8 | 60 | 7.0 | 6 | 0.14 |

| ... | ... | ... | ... | ... |

The culmination of risk assessment and DoE is the establishment of a Design Space. srce.hr The Design Space is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. akjournals.comijper.org

Detailed Research Findings: Based on the mathematical models derived from DoE studies, a design space can be constructed where the level of Ivabradine Impurity 12 is consistently maintained below its specified limit (e.g., the ICH qualification threshold). akjournals.comakjournals.com Operating within this design space is not considered a change and provides regulatory flexibility.

For example, the analysis of the DoE data might reveal that to keep Impurity 12 below 0.10%, the process must be maintained within a specific range of temperature and pH. This defines the proven acceptable range (PAR) for these parameters. The combination of all such PARs for the critical parameters constitutes the design space.

The table below describes a hypothetical Design Space for a critical manufacturing step.

| Critical Process Parameter (CPP) | Lower Limit | Upper Limit | Rationale for Control |

| Drying Temperature | 45°C | 55°C | DoE results show that temperatures >55°C significantly increase the rate of thermal degradation leading to Impurity 12. google.com |

| Granulation Fluid pH | 6.5 | 7.5 | DoE results indicate that pH outside this range increases the rate of hydrolytic degradation. researchgate.net |

| Drying Time | 4 hours | 8 hours | Operating beyond 8 hours, even within the temperature range, leads to an unacceptable increase in Impurity 12. |

By implementing these comprehensive control strategies—from meticulous excipient selection and high-barrier packaging to the sophisticated application of QbD principles—manufacturers can effectively control the formation of Ivabradine Impurity 12, ensuring a consistently high-quality and stable drug product.

Regulatory and Quality Science Perspectives on Pharmaceutical Impurities Relevant to Ivabradine Impurity 12

Global Regulatory Frameworks for Pharmaceutical Impurities

The regulation of pharmaceutical impurities is largely harmonized globally under the guidance of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a scientific and risk-based approach to controlling impurities. The principles laid out by ICH are adopted and enforced by major regional regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a consistent approach to drug quality across different markets. The availability of reference standards for Ivabradine (B130884) impurities, including Impurity 12, is essential for meeting the analytical and quality control requirements set forth by these regulatory frameworks. synzeal.comscribd.com These standards are utilized in critical pharmaceutical development activities such as method validation, stability studies, and quality control (QC) for Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions. synzeal.com

The ICH has several key guidelines that form the bedrock of impurity control strategies. Their application to an individual impurity like Ivabradine Impurity 12 is a fundamental exercise in pharmaceutical development and manufacturing.

ICH Q3A (R2): Impurities in New Drug Substances & ICH Q3B (R2): Impurities in New Drug Products: These guidelines establish thresholds for the identification, qualification, and reporting of impurities. For any given impurity, including Ivabradine Impurity 12, its level in the drug substance (Q3A) and the final drug product (Q3B) must be monitored and controlled. If the level of Impurity 12 exceeds the identification threshold, its structure must be elucidated. If it surpasses the qualification threshold, toxicological studies are required to justify its presence at that level. Control strategies for Ivabradine Impurity 12 are therefore directly linked to the limits defined in these guidelines.

ICH Q3C (R8): Impurities: Guideline for Residual Solvents: This guideline focuses on controlling residual solvents that may be used in the synthesis of the drug substance. While not directly an impurity of the drug molecule itself, the manufacturing process of Ivabradine could involve solvents that need to be controlled within the limits specified by ICH Q3C.

ICH Q3D (R2): Guideline for Elemental Impurities: This guideline addresses the risk of elemental impurities (heavy metals) in drug products, which can be introduced from raw materials, catalysts, or manufacturing equipment. A risk assessment for the potential presence of elemental impurities in the manufacturing process of Ivabradine and its intermediates is necessary to ensure compliance.

ICH M7 (R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This is a particularly critical guideline for any impurity. ICH M7 provides a framework for identifying, categorizing, and controlling mutagenic impurities. For Ivabradine Impurity 12, a key research activity would be the assessment of its genotoxic potential. synzeal.com This assessment often starts with in silico toxicology predictions using at least two complementary methodologies. clearsynth.com If these computational models suggest a mutagenic potential, further in vitro testing (e.g., an Ames test) would be required. The control strategy for a mutagenic impurity is much stricter, often requiring it to be controlled at or below a "Threshold of Toxicological Concern" (TTC).

The following table summarizes the application of these ICH guidelines to the control of Ivabradine Impurity 12:

| Guideline | Focus Area | Application to Ivabradine Impurity 12 |

| ICH Q3A/Q3B | Organic impurities in drug substances and products | Establishes reporting, identification, and qualification thresholds that dictate the level at which Impurity 12 must be controlled. |

| ICH Q3C | Residual solvents | Control of solvents used in the synthesis of Ivabradine that could remain in the final product. |

| ICH Q3D | Elemental impurities | Risk assessment for the presence of heavy metals from catalysts or equipment used in the Ivabradine manufacturing process. |

| ICH M7 | Mutagenic impurities | Assessment of the genotoxic potential of Impurity 12, likely through in silico models initially, to determine necessary control limits. synzeal.comclearsynth.com |

While ICH provides the overarching guidelines, regional regulatory bodies like the FDA (USA), EMA (Europe), and others implement these with their own specific requirements. For instance, regulatory submissions (e.g., ANDAs) require detailed information on the characterization and control of all specified impurities. clearsynth.com The availability of well-characterized reference standards for Ivabradine Impurity 12 is crucial for manufacturers to meet these regional requirements. synzeal.comclearsynth.com These standards are used to validate the analytical methods that quantify the impurity, ensuring the accuracy and reliability of the data submitted to regulatory agencies. The control strategy for Ivabradine Impurity 12 must therefore be robust enough to satisfy the scrutiny of multiple regulatory authorities, ensuring consistent product quality across all intended markets.

ICH Guidelines (Q3A, Q3B, Q3C, Q3D, M7) Interpretations and Applications for Ivabradine Impurity 12

Research into Impurity Risk Assessment Methodologies for Ivabradine Impurity 12

Risk assessment is a cornerstone of modern pharmaceutical quality management. It involves identifying potential hazards and evaluating the risk they pose. For an impurity like Ivabradine Impurity 12, the primary risk is related to its potential biological activity and its impact on the safety profile of the drug product.

A systematic approach to controlling impurities involves understanding their formation. This is achieved through a Quality by Design (QbD) framework, which identifies Critical Quality Attributes (CQAs) of the drug product and the Critical Process Parameters (CPPs) that affect them.

Critical Quality Attributes (CQAs): For Ivabradine, a key CQA is the impurity profile, with a specific limit for Ivabradine Impurity 12. The CQA is the property that should be within an appropriate limit, range, or distribution to ensure the desired product quality.

Critical Process Parameters (CPPs): These are the process parameters that must be controlled to ensure the desired CQAs are met. Forced degradation studies on Ivabradine have shown its susceptibility to degradation under acidic, basic, and oxidative conditions. scribd.com Therefore, CPPs relevant to the formation of degradation impurities like Impurity 12 could include:

pH of reaction mixtures and solutions

Temperature during reaction and storage

Exposure to oxidizing agents

Exposure to light

By identifying and controlling these CPPs, manufacturers can minimize the formation of Ivabradine Impurity 12, ensuring the final product meets its quality specifications.

The relationship between these concepts is illustrated in the table below:

| Potential Formation Condition | Critical Process Parameter (CPP) to Control | Critical Quality Attribute (CQA) to Monitor |

| Acidic Hydrolysis | pH, Temperature, Reaction Time | Level of Ivabradine Impurity 12 |

| Basic Hydrolysis | pH, Temperature, Reaction Time | Level of Ivabradine Impurity 12 |

| Oxidation | Control of oxidizing agents, Inert atmosphere | Level of Ivabradine Impurity 12 |

Predictive models are increasingly used to assess the risk associated with pharmaceutical impurities. For degradation products like Ivabradine Impurity 12, these models can be invaluable.

In Silico Toxicology: As mandated by ICH M7, computational toxicology models are used to predict the mutagenic potential of impurities based on their chemical structure. clearsynth.com Software programs can screen structures like Ivabradine Impurity 12 for structural alerts that are known to be associated with mutagenicity. This allows for an early assessment of risk without the need for extensive laboratory testing in all cases.

Forced Degradation Pathway Analysis: The data from forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., strong acids, bases, oxidants, light, heat), are used to build a comprehensive picture of the potential degradation pathways. scribd.com By identifying the products formed under these stress conditions, which may include Impurity 12, predictive models of the drug's stability can be developed. This helps in designing robust formulations and defining appropriate storage conditions.

Identification of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) for Ivabradine Impurity 12

Lifetime Management and Post-Approval Change Considerations Related to Ivabradine Impurity 12

The control of pharmaceutical impurities is not a one-time activity but an ongoing process throughout the lifecycle of a product.

Once a drug product is approved, manufacturers must ensure that the impurity profile, including the level of Ivabradine Impurity 12, remains consistent with the approved specifications. This involves:

Ongoing Stability Programs: Batches of the drug product are placed on a continuous stability testing program to monitor impurity levels over time and confirm the product's shelf-life.

Management of Post-Approval Changes: Any changes to the manufacturing process, raw material suppliers, or manufacturing site have the potential to alter the impurity profile of the drug product. Therefore, a thorough risk assessment is required for any post-approval change. This assessment would evaluate the potential impact on the levels of Ivabradine Impurity 12. If the risk is deemed significant, additional studies, and potentially a regulatory submission, may be necessary to approve the change. The availability of a reference standard for Impurity 12 is critical for these ongoing validation and stability activities. synzeal.com

This lifecycle approach ensures that the quality and safety of the pharmaceutical product are maintained from batch to batch and throughout its time on the market.

Advanced Research Topics and Future Directions for Ivabradine Impurity 12

Computational Chemistry and In Silico Approaches for Predicting Ivabradine (B130884) Impurity 12 Formation and Control

The use of computational tools is becoming indispensable in modern pharmaceutical development for predicting and controlling impurities. ceon.rs In silico methods provide a powerful, cost-effective, and rapid means to assess potential impurities like Ivabradine Impurity 12, guiding process development and ensuring final product quality long before issues arise in the lab. ceon.rs

Molecular modeling and simulation techniques are pivotal in constructing a theoretical understanding of the reaction mechanisms that lead to the formation of Ivabradine Impurity 12. By modeling the synthetic route of Ivabradine, researchers can identify potential side reactions and unstable intermediates that may degrade into this specific impurity.

For instance, computational models can simulate the reaction environment, including temperature, pressure, and solvent effects, to predict the thermodynamic and kinetic favorability of the pathways forming Impurity 12. One study on Ivabradine degradation utilized software to predict probable metabolites by identifying molecular fragments most susceptible to metabolism by cytochrome P450, a method that can be adapted to predict degradative pathways leading to impurities. frontiersin.org A suggestive reaction route for the formation of another impurity, IVA-9, has been proposed and computationally studied, demonstrating the feasibility of applying such theoretical investigations to understand the genesis of specific impurities. researchgate.net These simulations can highlight critical process parameters that need to be tightly controlled to minimize the generation of Ivabradine Impurity 12.

Table 1: Computational Tools for Impurity Pathway Elucidation

| Computational Tool/Method | Application for Ivabradine Impurity 12 | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculating the energy profiles of potential formation reactions. | Identifies the most likely reaction pathways and transition states. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of reactants and intermediates in solution. | Elucidates the role of solvents and temperature in impurity formation. |

| SMARTCyp / Toxtree | Predicting sites of metabolism and degradation on the Ivabradine molecule. | Can help hypothesize how parent drug or intermediates might break down into Impurity 12. ceon.rsfrontiersin.org |

While this article does not discuss safety profiles, SAR and QSAR studies are crucial in silico tools for predicting the potential biological activities of impurities based on their chemical structures. ceon.rs These models compare the structure of Ivabradine Impurity 12 to the parent Ivabradine molecule and other known compounds to forecast its potential interactions with biological targets.

Forced degradation studies on Ivabradine have led to the identification of several degradation products, for which in silico toxicological and pharmacological properties were then calculated. nih.govresearchgate.net Software platforms like SwissTargetPrediction and ePhysChem have been used to evaluate properties such as receptor binding, lipophilicity, and solubility for these new compounds. frontiersin.orgmostwiedzy.pl Applying these QSAR models to Ivabradine Impurity 12 can provide a preliminary risk assessment, guiding decisions on the control strategy required. For example, a QSAR model might predict whether the impurity is likely to be as active as the main drug, which would necessitate stricter control limits. akjournals.com

Molecular Modeling and Simulation in Elucidating Ivabradine Impurity 12 Pathways

Green Chemistry Principles in Minimizing Ivabradine Impurity 12 Generation

The application of green chemistry principles to pharmaceutical manufacturing aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.com In the context of Ivabradine synthesis, these principles can be strategically applied to minimize the formation of Ivabradine Impurity 12. ingentaconnect.com

Research into greener processes for Ivabradine hydrochloride synthesis focuses on controlling process-related impurities by optimizing reaction conditions and solvent choices. ingentaconnect.com Traditional synthetic routes may involve multiple purification steps or chromatography to remove impurities, generating significant solvent and solid waste. ingentaconnect.com A greener approach involves understanding the mechanistic genesis of impurities and modifying the process to prevent their formation. ingentaconnect.com For example, replacing hazardous solvents like methylene (B1212753) chloride and toluene (B28343) with more benign alternatives such as ethanol (B145695) can drastically reduce environmental impact and may also alter reaction selectivity, thereby reducing the formation of specific impurities. scispace.comnih.gov One patented process for Ivabradine synthesis emphasizes the use of water as a solvent and potassium carbonate as the base, which can offer a greener alternative to organic solvents and stronger bases that might promote side reactions. google.com

Table 2: Green Chemistry Strategies to Control Ivabradine Impurity 12

| Green Chemistry Principle | Traditional Approach | Greener Alternative for Ivabradine Synthesis | Impact on Impurity 12 |

|---|---|---|---|

| Safer Solvents | Use of chlorinated solvents (e.g., methylene chloride) or aromatic hydrocarbons (e.g., toluene). scispace.com | Employing ethanol or water as the reaction solvent. scispace.comgoogle.com | Alters reaction kinetics and selectivity, potentially disfavoring the pathway to Impurity 12. |

| Atom Economy | Multi-step synthesis with protecting groups, leading to by-products. | Designing synthetic routes with fewer steps and higher yields, avoiding unnecessary derivatizations. scispace.com | Reduces the pool of potential reactants and intermediates that could form Impurity 12. |

| Catalysis | Use of stoichiometric reagents. | Employing catalytic reduction (e.g., Pd/C) for specific transformations. google.comub.edu | Increases reaction specificity and reduces the formation of by-products. |

| Waste Prevention | Reliance on chromatographic purification to remove impurities. ingentaconnect.com | Optimizing reaction conditions (temperature, pH) to prevent impurity formation from the outset. ingentaconnect.com | Minimizes the generation of Impurity 12, reducing the need for downstream removal. |

Continuous Manufacturing and Real-Time Monitoring of Ivabradine Impurity 12

Continuous manufacturing represents a paradigm shift from traditional batch processing, offering enhanced product quality and consistency. A key enabling component of continuous manufacturing is Process Analytical Technology (PAT), which involves the real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs). srce.hr

For the synthesis of Ivabradine, a continuous flow process could be designed where reactants are steadily fed into a reactor and the product emerges continuously. To control the level of Ivabradine Impurity 12, PAT tools would be integrated directly into the process stream. For example, in-line spectroscopic probes (e.g., Raman or Near-Infrared) or rapid chromatographic systems could monitor the concentration of Impurity 12 in real-time. If the concentration exceeds a predefined threshold, the system could automatically adjust process parameters—such as temperature, flow rate, or reactant stoichiometry—to bring the impurity level back into the desired range. This approach provides a dynamic and proactive method of quality control, ensuring that the final product consistently meets purity specifications. srce.hr

Emerging Analytical Technologies for Ultra-Trace Level Ivabradine Impurity 12 Detection

Ensuring the purity of active pharmaceutical ingredients (APIs) requires analytical methods capable of detecting and quantifying impurities at extremely low levels. nih.gov While standard High-Performance Liquid Chromatography (HPLC) is widely used, emerging technologies offer significantly enhanced sensitivity and specificity for challenging impurities like Ivabradine Impurity 12. apacsci.comscirp.org

Advanced chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) provide higher resolution and faster analysis times compared to conventional HPLC. akjournals.com When coupled with advanced detection methods, their power is magnified. High-Resolution Mass Spectrometry (HRMS), for example, can provide highly accurate mass measurements, which is crucial for the confident identification of unknown impurities and the characterization of known ones at trace levels. apacsci.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are vital for detecting impurities at very low concentrations and can reveal the molecular structure of unknown compounds. biomedres.usindocoanalyticalsolutions.com For particularly challenging separations, such as those involving isomers, multidimensional chromatography can be employed.

Table 3: Comparison of Analytical Technologies for Impurity 12 Detection

| Technology | Principle | Advantages for Impurity 12 Detection |

|---|---|---|

| HPLC-UV | Separation by chromatography, detection by UV absorbance. amazonaws.com | Robust and widely available for routine quality control. ijpsjournal.com |

| UHPLC-UV | HPLC with smaller particle size columns (<2 µm) for higher efficiency. akjournals.com | Faster analysis, better resolution between closely related impurities. |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of parent and fragment ions. scirp.org | High selectivity and sensitivity for quantification at trace and ultra-trace levels. researchgate.net |

| LC-HRMS (e.g., Q-TOF) | Chromatographic separation coupled with high-resolution mass analysis. nih.govapacsci.com | Provides accurate mass for elemental composition determination, aiding in the structural elucidation of unknown impurities. |

Data Science and Machine Learning Applications in Impurity Profiling of Ivabradine, Including Impurity 12

Data science and machine learning (ML) are poised to revolutionize impurity profiling by transforming vast datasets into predictive insights. science.gov The large volumes of data generated during drug development and manufacturing—from process parameters, raw material attributes, and analytical results (e.g., chromatograms)—can be harnessed by ML algorithms.

In the context of Ivabradine, an ML model could be developed to predict the likelihood of Ivabradine Impurity 12 formation. This model would be trained on historical batch data, correlating process inputs with the resulting impurity levels. Once trained, the model could predict the impurity profile of future batches based on the planned manufacturing parameters, enabling a Quality by Design (QbD) approach where quality is built into the process. akjournals.com Chemometric approaches, which are a part of data science, are already used to optimize analytical methods for separating Ivabradine and its eleven impurities, using methodologies like Design of Experiments (DoE) to map relationships between chromatographic variables and separation resolution. akjournals.comresearchgate.net Furthermore, ML algorithms can be applied to analyze complex analytical data, such as automatically detecting and integrating peaks in chromatograms or identifying subtle shifts in impurity profiles that might indicate a process drift, long before it becomes a significant quality issue.

Development of Certified Reference Materials and Inter-laboratory Studies for Ivabradine Impurity 12 Analysis